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molecular formula C10H12Br2O B3147808 1,3-Dibromo-5-tert-butoxy-benzene CAS No. 631909-17-6

1,3-Dibromo-5-tert-butoxy-benzene

Cat. No. B3147808
M. Wt: 308.01 g/mol
InChI Key: PFUCEADBYMTDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138530B2

Procedure details

To a vigorously stirred solution of 1,3-dibromophenylboronic acid (4.5 g, 16.1 mmol) in MeOH (50 mL) and THF (50 mL) was alternately added (dropwise) aqueous hydrogen peroxide (30%, 10 mL) and NaOH (1M, 20 mL) (dropwise), maintaining pH˜10. The solution became cloudy and was stirred for 30 min (pH maintained at ˜10 using 10 N NaOH). EtOAc (200 mL) and sat'd NaHCO3 (50 mL) were added and the layers were separated. The organic layer was extracted with NaHCO3 (50 mL), water (20 mL), brine (50 mL), and was dried over sodium sulfate. The solvent was removed in vacuo and the residue was dissolved in DCM (80 mL). After cooling to −78° C., isobutylene was added (˜20 mL) followed by trifluoromethanesulfonic acid (300 μL). The cloudy solution was stirred for 15 min at −78° C. and for 1 h at −20 to −10° C. Additional amounts of isobutylene (˜10 mL) and trifluoromethanesulfonic acid (200 μL) were added and the solution was stirred for 1 h. Solid K2CO3 (1 g) was carefully added, the solution was stirred for 10 min at rt, and NaOH (1N, 30 mL) was added. The layers were separated and the organic layer was further extracted with NaOH (1N, 5×10 mL), water (10 mL), and brine (30 mL). After drying and removal of the solvent in vacuo, the residue was purified by SiO2 flash chromatography (2–5% EtOAc in hexanes) to yield the title compound (3.80 g, 77%). 1H-NMR (CDCl3): δ 7.38 (t, 1H, J=1.6 Hz), 7.09 (d, 2H, J=1.6 Hz), 1.36 (s, 9H).
Name
1,3-dibromophenylboronic acid
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1(B(O)O)[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[CH2:3]1.OO.[OH-:14].[Na+].[C:16]([O-])(O)=O.[Na+].[CH2:21]1[CH2:25]OC[CH2:22]1>CO.CCOC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([O:14][C:21]([CH3:22])([CH3:25])[CH3:16])[CH:5]=[C:4]([Br:8])[CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
1,3-dibromophenylboronic acid
Quantity
4.5 g
Type
reactant
Smiles
BrC1(CC(=CC=C1)Br)B(O)O
Name
Quantity
10 mL
Type
reactant
Smiles
OO
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining pH˜10
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with NaHCO3 (50 mL), water (20 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM (80 mL)
ADDITION
Type
ADDITION
Details
isobutylene was added (˜20 mL)
STIRRING
Type
STIRRING
Details
The cloudy solution was stirred for 15 min at −78° C. and for 1 h at −20 to −10° C
Duration
1 h
ADDITION
Type
ADDITION
Details
Additional amounts of isobutylene (˜10 mL) and trifluoromethanesulfonic acid (200 μL) were added
STIRRING
Type
STIRRING
Details
the solution was stirred for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
Solid K2CO3 (1 g) was carefully added
STIRRING
Type
STIRRING
Details
the solution was stirred for 10 min at rt
Duration
10 min
ADDITION
Type
ADDITION
Details
NaOH (1N, 30 mL) was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer was further extracted with NaOH (1N, 5×10 mL), water (10 mL), and brine (30 mL)
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by SiO2 flash chromatography (2–5% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)OC(C)(C)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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